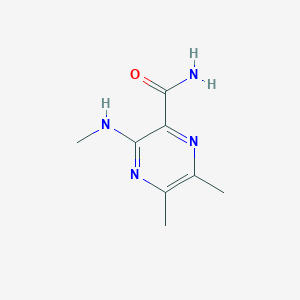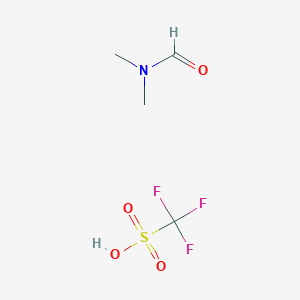
N,N-Dimethylformamidetrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylformamidetrifluoromethanesulfonate is an organic compound that belongs to the class of tertiary carboxylic acid amides. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamidetrifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide with trifluoromethanesulfonic anhydride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylformamidetrifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethanesulfonic acid derivatives, while reduction can produce dimethylformamide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylformamidetrifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethylformamidetrifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide: A related compound that is widely used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another similar compound with applications in organic synthesis and industrial processes.
Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions and as a catalyst.
Uniqueness
N,N-Dimethylformamidetrifluoromethanesulfonate is unique due to its combination of the dimethylformamide and trifluoromethanesulfonate functional groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in specific synthetic applications.
Eigenschaften
Molekularformel |
C4H8F3NO4S |
|---|---|
Molekulargewicht |
223.17 g/mol |
IUPAC-Name |
N,N-dimethylformamide;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C3H7NO.CHF3O3S/c1-4(2)3-5;2-1(3,4)8(5,6)7/h3H,1-2H3;(H,5,6,7) |
InChI-Schlüssel |
OTNRUIGCHNLSBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=O.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


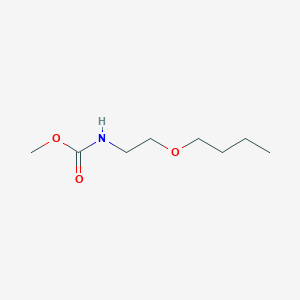
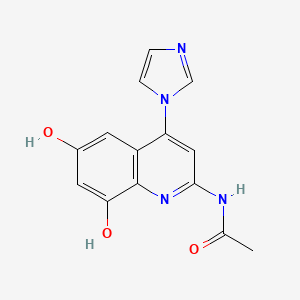
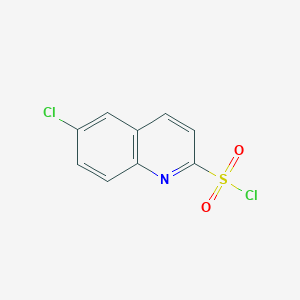


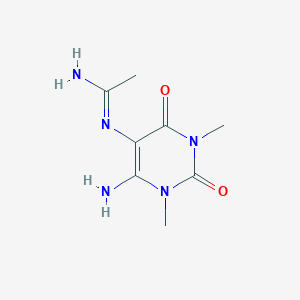


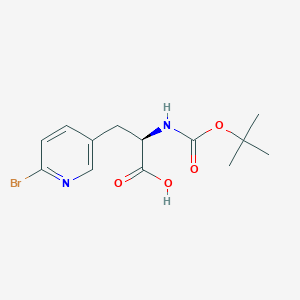
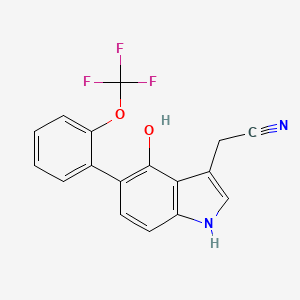
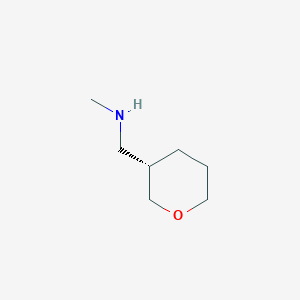
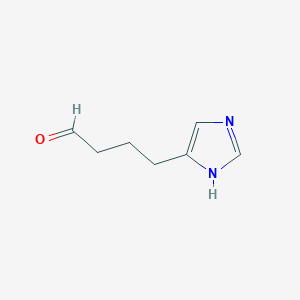
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)
